![molecular formula C17H15NO3 B2486251 Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate CAS No. 60652-05-3](/img/structure/B2486251.png)
Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate
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Overview
Description
“Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate” is a chemical compound with the molecular formula C17H15NO3 . It has a molecular weight of 281.31 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate” is 1S/C17H15NO3/c1-21-17(20)15-13-9-5-6-10-14(13)16(19)18(15)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate” is a powder at room temperature . It has a melting point of 122-124 degrees Celsius . More specific physical and chemical properties, such as solubility or stability, are not provided in the sources I have access to.Scientific Research Applications
Acetylcholinesterase Inhibitors
“Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate” derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine, a key neurotransmitter. Inhibiting this enzyme can be beneficial in conditions like Alzheimer’s disease, where there is a dysfunction in the acetylcholine-producing system .
Asymmetric Michael and Aldol Reactions
These compounds have been used as effective nucleophiles in asymmetric Michael and aldol reactions . These reactions are key in the synthesis of bioactive heterocyclic compounds .
Synthesis of Derivatives with Tetrasubstituted Stereocenters
“Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate” has been used in the synthesis of derivatives with tetrasubstituted stereocenters . These compounds have potential applications in the development of new drugs .
Organocatalytic Asymmetric Hydroxymethylation
This compound has been investigated as a nucleophile in the organocatalytic asymmetric cross-aldol reaction with formaldehyde . This reaction is important for the synthesis of biologically active compounds .
Synthesis of Bioactive Heterocyclic Compounds
“Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate” has been used in the synthesis of bioactive heterocyclic compounds . These compounds have potential applications in the treatment of various diseases .
Inhibitors of MTP and Apo B Secretion
Direct hydroxymethylation of isoindolinones has been exploited in the synthesis of derivatives with interesting biological activities as inhibitors of MTP and Apo B secretion . These inhibitors have potential applications in the treatment of diabetes .
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
properties
IUPAC Name |
methyl 2-benzyl-3-oxo-1H-isoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)15-13-9-5-6-10-14(13)16(19)18(15)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWDADWCCQTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate |
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